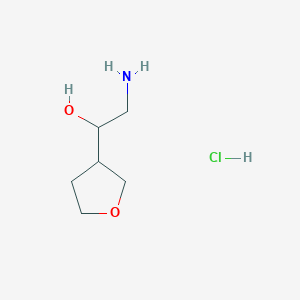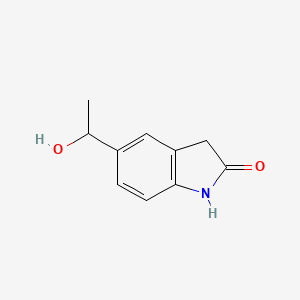
5-(1-hydroxyethyl)-2,3-dihydro-1H-indol-2-one
説明
“5-(1-hydroxyethyl)-2,3-dihydro-1H-indol-2-one” is a complex organic compound. However, there seems to be limited information available specifically about this compound1. It’s worth noting that compounds with similar structures, such as those containing imidazoline or pyridine rings, have been extensively studied and used in various applications, from medicinal chemistry to materials science234.
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For instance, a series of imidazolium energetic ionic liquids (EILs) with a nitrooxyethyl or hydroxyethyl side chain in their cations were synthesized starting from N-methylimidazole via quaternization, nitration, and metathesis reactions4. However, the specific synthesis process for “5-(1-hydroxyethyl)-2,3-dihydro-1H-indol-2-one” is not readily available in the literature.Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, FT-IR, UV/Vis, ESI-MS, 1H NMR, 13C NMR, or elemental analysis were used to characterize a series of imidazolium energetic ionic liquids (EILs)4. However, the specific molecular structure analysis for “5-(1-hydroxyethyl)-2,3-dihydro-1H-indol-2-one” is not readily available in the literature.Chemical Reactions Analysis
The chemical reactions involving “5-(1-hydroxyethyl)-2,3-dihydro-1H-indol-2-one” are not explicitly mentioned in the literature. However, similar compounds, such as imidazolines, are known to participate in a variety of reactions, including acting as rheology modifiers, oil-soluble, water-soluble salts, and adhesion promoters in lubricants, road making, paint, and ink industries2.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For instance, solubility experiments, differential scanning calorimetry (DSC), and thermo-gravimetric analysis (TGA) were used to investigate the properties of a series of imidazolium energetic ionic liquids (EILs)4. However, the specific physical and chemical properties of “5-(1-hydroxyethyl)-2,3-dihydro-1H-indol-2-one” are not readily available in the literature.科学的研究の応用
Asymmetric Synthesis and Natural Product Preparation
- Enantioselective Synthesis : The proline-catalyzed addition of aliphatic aldehydes to 2-aryl-substituted 3H-indol-3-ones, including 5-(1-hydroxyethyl)-2,3-dihydro-1H-indol-2-one, leads to derivatives with high enantioselectivity. This process is pivotal for synthesizing chiral derivatives used as intermediates in natural product synthesis, like hinckdentine A (Rueping, Rasappan, & Raja, 2012).
Advanced Organic Synthesis Techniques
- Organocatalytic Friedel-Crafts Alkylation : 5-(1-hydroxyethyl)-2,3-dihydro-1H-indol-2-one plays a role in the Friedel-Crafts alkylation of indoles. This process is part of advanced synthesis methods that lead to chiral γ-lactones and γ-lactams, contributing to diverse organic syntheses (Riguet, 2011).
Facilitating Efficient Synthesis Methods
- Catalyst-Free Synthesis : The compound has been used in catalyst-free, efficient synthesis processes for creating functionalized dihydro-1H-indol-4(5H)-ones. These methods promote green chemistry by avoiding traditional purification techniques (Wang & Shi, 2013).
Applications in Diverse Industrial Sectors
- Versatile Pigment Applications : A derivative of 5-(1-hydroxyethyl)-2,3-dihydro-1H-indol-2-one is known for its use as a multifaceted pigment in various bacteria. This pigment has applications in textiles, medicine, cosmetics, and more, demonstrating antioxidant, antitumor, and immunomodulatory activities (Ishani, Isita, & Vijayakumar, 2021).
Development of Pharmaceutical Compounds
- Pharmaceutical Research : A derivative of this compound, SUVN-502, has been identified as a potent, selective, and orally active serotonin 6 receptor antagonist, showcasing potential in the treatment of cognitive disorders like Alzheimer's disease (Nirogi et al., 2017).
Biochemical and Fluorescence Studies
- Fluorescence Sensing : Biologically important 5-hydroxy benzo[g]indoles, derived from 5-(1-hydroxyethyl)-2,3-dihydro-1H-indol-2-one, have been utilized in fluorescence sensing, particularly for detecting Fe(III) ions. Their fluorescence properties make them valuable in various biochemical applications (Maity, Kundu, & Pramanik, 2015).
Novel Anti-Inflammatory Therapeutics
- Inhibition of 5-Lipoxygenase : Some derivatives of this compound have shown significant inhibitory activity against 5-lipoxygenase, a key enzyme in the inflammatory pathway. This suggests their potential as novel anti-inflammatory therapeutics (Karg et al., 2009).
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. For instance, a Safety Data Sheet provides information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product6. However, the specific safety and hazards information for “5-(1-hydroxyethyl)-2,3-dihydro-1H-indol-2-one” is not readily available in the literature.
将来の方向性
The future directions for the study of “5-(1-hydroxyethyl)-2,3-dihydro-1H-indol-2-one” could involve further exploration of its synthesis, properties, and potential applications. For instance, imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines have been suggested for further study due to their potential therapeutic significance7. However, the specific future directions for “5-(1-hydroxyethyl)-2,3-dihydro-1H-indol-2-one” are not readily available in the literature.
特性
IUPAC Name |
5-(1-hydroxyethyl)-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-6(12)7-2-3-9-8(4-7)5-10(13)11-9/h2-4,6,12H,5H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGRBBXVQWRUMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)NC(=O)C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-hydroxyethyl)-2,3-dihydro-1H-indol-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5'-Bromo-1',2'-dihydrospiro[cyclohexane-1,3'-indole]](/img/structure/B1373587.png)
![2-[(Pyrrolidin-2-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-ol hydrochloride](/img/structure/B1373590.png)
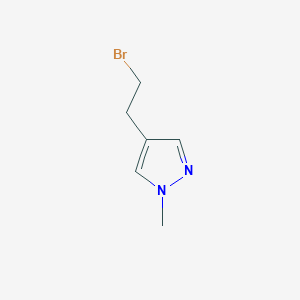
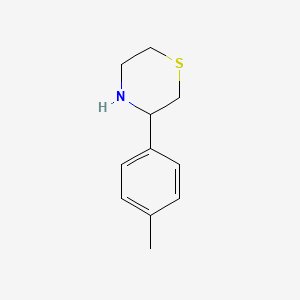
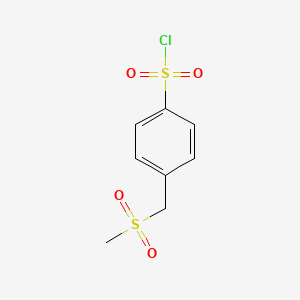
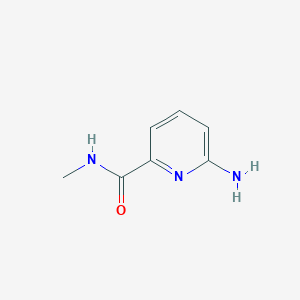
![1-[1-(3-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]ethan-1-amine](/img/structure/B1373599.png)
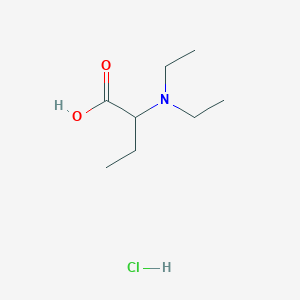
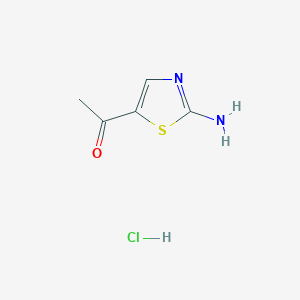
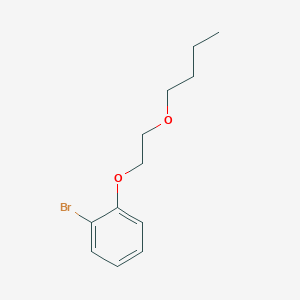
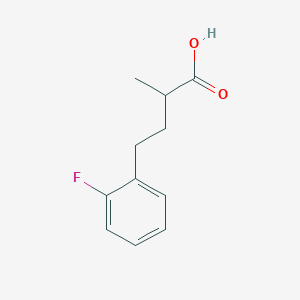
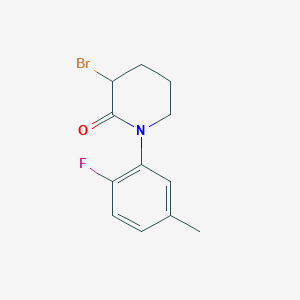
![1-{2-Chloroimidazo[1,2-a]pyridin-3-yl}ethan-1-ol](/img/structure/B1373607.png)
